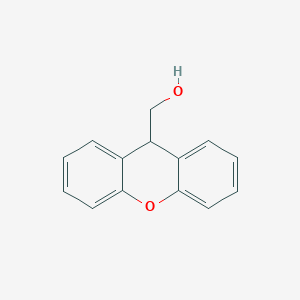

9H-Xanthene-9-methanol

Vue d'ensemble

Description

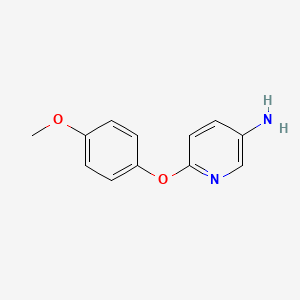

9H-Xanthene-9-methanol is a chemical compound related to the xanthene family, which is a tricyclic system of two benzene rings fused to a central pyran ring. The compound is of interest due to its potential applications in various chemical reactions and its role as a building block in organic synthesis.

Synthesis Analysis

The synthesis of derivatives of 9H-xanthene-9-methanol can be achieved through different methods. For instance, the nitration of 9,9-bis(4-hydroxyphenyl) xanthene with aqueous HNO3 followed by reduction can yield 9,9-bis(3-amino-4-hydroxyphenyl) xanthene with high overall yield, demonstrating the reactivity of the xanthene core towards electrophilic substitution and subsequent reduction .

Molecular Structure Analysis

The molecular structure of 9H-xanthene-9-methanol derivatives is characterized by the presence of the xanthene backbone, which can be further functionalized. The structure is crucial for the reactivity of the compound, as seen in the regioselective C–C bond formation with various enolizable ketones, where the xanthenyl carbocation plays a key role .

Chemical Reactions Analysis

9H-Xanthene-9-methanol and its derivatives participate in various chemical reactions. For example, the reaction of alkenediazonium salts with methanol can lead to rearrangements forming products like 9-methoxyphenanthrene, although similar compounds like 9-(methoxymethylidene)fluorene do not undergo the same rearrangement, indicating the specificity of the reaction pathway . Additionally, the photochemical behavior of xanthenes suggests that they can undergo photooxidation to xanthones in the presence of oxygen, and reduction to xanthenes in oxygen-free solvents .

Physical and Chemical Properties Analysis

The physical and chemical properties of 9H-xanthene-9-methanol derivatives are influenced by their molecular structure. The photolytic generation of 9-aryl-9-xanthenylium ion from xanthenol in aqueous ethanol shows a biphasic first-order decay, indicating the presence of rapid ion-pair recombination reactions . This suggests that the xanthene derivatives can have interesting photochemical properties that could be exploited in various applications.

Applications De Recherche Scientifique

Electrophilic Reactivity Studies Research on 9H-xanthene-9-methanol and its derivatives often focuses on their electrophilic reactivity. For instance, studies have highlighted the enhanced electrophilicity due to the electron-withdrawing effect of bonded atoms, such as bromine, on xanthenes. This reactivity is critical for understanding the behavior of xanthenes in various chemical reactions and their potential applications in synthetic chemistry. The electrophilic reactivity of tetrabromorhodamine, a derivative of 9H-xanthene-9-methanol, has been extensively studied, providing insights into the electron-withdrawing effects and molecular electrophilicity (Ferreira et al., 2012).

Synthesis of Xanthones 9H-xanthene-9-methanol is a pivotal precursor in the synthesis of xanthones, compounds known for their diverse biological activities. Research has developed methods to synthesize xanthones and related products using 9H-xanthene-9-methanol derivatives under specific conditions, showcasing the versatility and importance of xanthenes in medicinal chemistry (Johnson et al., 2010).

Catalysis and Coupling Reactions The compound has been utilized in catalytic processes and coupling reactions, demonstrating its applicability in creating complex chemical structures. For example, it can undergo coupling reactions with ketones or aldehydes under the catalysis of specific compounds, leading to a variety of potentially valuable chemical products (Zhu et al., 2014).

Biological Activities of Xanthones The biological activities of xanthones, often synthesized from 9H-xanthene-9-methanol derivatives, are a significant area of research. Xanthones exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties. The synthesis and study of xanthones from fungi, lichens, and bacteria, as well as their natural products, contribute to the development of new pharmaceuticals and therapeutic agents (Masters & Bräse, 2012).

Propriétés

IUPAC Name |

9H-xanthen-9-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8,12,15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XODHGYGQZLHGJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384280 | |

| Record name | 9H-Xanthene-9-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9H-Xanthene-9-methanol | |

CAS RN |

5490-92-6 | |

| Record name | 9H-Xanthene-9-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(bromomethyl)-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1351177.png)

![1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one](/img/structure/B1351185.png)

![N1-[3-(Methylthio)phenyl]-2-chloroacetamide](/img/structure/B1351190.png)